molecular formula C13H20BFN2O2 B1406920 (3-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid CAS No. 1704063-71-7

(3-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid

Cat. No.: B1406920
CAS No.: 1704063-71-7
M. Wt: 266.12 g/mol
InChI Key: OMJLAYFYTVWDIB-UHFFFAOYSA-N
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Description

(3-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid is an organic compound that features a boronic acid functional group attached to a fluorinated phenyl ring, which is further substituted with an ethylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

    Reduction: Reduction reactions can target the piperazine moiety or the fluorinated phenyl ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Reduced forms of the piperazine or phenyl ring.

    Substitution: Substituted derivatives of the fluorinated phenyl ring.

Scientific Research Applications

(3-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, thereby inhibiting enzyme activity. The fluorinated phenyl ring and piperazine moiety contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    (3-((4-Methylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid: Similar structure but with a methyl group instead of an ethyl group on the piperazine moiety.

    (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid: Lacks the fluorine atom on the phenyl ring.

Uniqueness

(3-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid is unique due to the combination of its boronic acid group, fluorinated phenyl ring, and ethylpiperazine moiety. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from similar compounds .

Properties

IUPAC Name

[3-[(4-ethylpiperazin-1-yl)methyl]-5-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BFN2O2/c1-2-16-3-5-17(6-4-16)10-11-7-12(14(18)19)9-13(15)8-11/h7-9,18-19H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJLAYFYTVWDIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)CN2CCN(CC2)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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